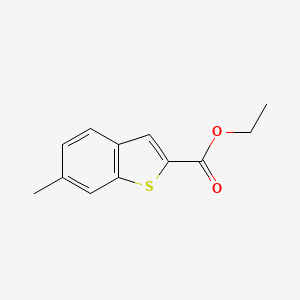

Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHNNNICNHLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 17890-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-methyl-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This document delves into its synthesis, structural elucidation, physicochemical properties, and significant applications, particularly in the development of Selective Estrogen Receptor Modulators (SERMs). The information presented herein is curated to support researchers and professionals in medicinal chemistry and drug development in their understanding and utilization of this versatile benzothiophene derivative.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzothiophene have demonstrated therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases.[3] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. Ethyl 6-methyl-1-benzothiophene-2-carboxylate serves as a critical building block in the construction of more complex molecules, most notably in the synthesis of second-generation SERMs like Raloxifene.[4][5]

Synthesis and Mechanistic Insights

The synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be achieved through several established methods for benzothiophene ring formation. A common and adaptable approach involves the reaction of a substituted thiophenol with an α-haloacetate followed by an intramolecular cyclization.

Proposed Synthetic Pathway

A reliable route to Ethyl 6-methyl-1-benzothiophene-2-carboxylate involves a two-step process starting from 4-methylthiophenol and ethyl chloroacetate.

Figure 1: Proposed synthetic workflow for Ethyl 6-methyl-1-benzothiophene-2-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar benzothiophene derivatives.[6]

Step 1: Synthesis of Ethyl 2-((4-methylphenyl)thio)acetate

-

To a stirred solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Ethyl 6-methyl-1-benzothiophene-2-carboxylate

-

Add the intermediate, Ethyl 2-((4-methylphenyl)thio)acetate (1.0 eq), to a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

Heat the mixture, typically between 80-120 °C, while stirring. The optimal temperature should be determined empirically.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water until neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of Ethyl 6-methyl-1-benzothiophene-2-carboxylate rely on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 17890-55-0 | |

| Molecular Formula | C₁₂H₁₂O₂S | |

| Molecular Weight | 220.29 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% (typical) | |

| Storage | 4°C, under nitrogen |

Spectroscopic Characterization (Expected Data)

The following data are predicted based on the analysis of structurally similar benzothiophene derivatives.[7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzothiophene ring system. The specific coupling patterns will depend on the substitution.

-

Ethyl Ester Protons: A quartet around δ 4.3-4.4 ppm (O-CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃).

-

Methyl Protons: A singlet around δ 2.4-2.5 ppm corresponding to the methyl group at the 6-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

-

Aromatic and Thiophene Carbons: Multiple signals between δ 120-145 ppm.

-

Ethyl Ester Carbons: Signals around δ 61 ppm (O-CH₂) and δ 14 ppm (CH₃).

-

Methyl Carbon: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C-O Stretch (Ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent peak at m/z = 220, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragments from the benzothiophene core.

Applications in Drug Discovery and Development

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a valuable intermediate, primarily recognized for its role in the synthesis of SERMs.

Intermediate in the Synthesis of Raloxifene Analogs

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4][10] The benzothiophene core is essential for its biological activity. Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be utilized in the synthesis of analogs of Raloxifene, where modifications at the 6-position can influence the compound's binding affinity to estrogen receptors and its overall pharmacological profile.

Figure 2: Role of Ethyl 6-methyl-1-benzothiophene-2-carboxylate as a precursor in the synthesis of SERMs and their mechanism of action.

The synthesis of Raloxifene and its analogs often involves a Friedel-Crafts acylation of the benzothiophene core at the 3-position, followed by further modifications.[3] The methyl group at the 6-position of the starting material, Ethyl 6-methyl-1-benzothiophene-2-carboxylate, would be retained in the final SERM structure, potentially influencing its interaction with the estrogen receptor binding pocket.

Safety and Handling

Appropriate safety precautions should be taken when handling Ethyl 6-methyl-1-benzothiophene-2-carboxylate in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep cool and under an inert atmosphere, such as nitrogen, to prevent degradation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a strategically important intermediate in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic routes. Its primary value lies in its utility as a precursor for the synthesis of complex, biologically active molecules, particularly in the class of Selective Estrogen Receptor Modulators. This guide provides a foundational understanding for researchers to confidently work with and innovate upon this versatile chemical entity.

References

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117.

- Chavakula, R., Saladi, C. J. S., Mutyala, N. R., Maddala, V. R., & Babu, R. K. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach.

- Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | 1922897-63-9. (n.d.). Sigma-Aldrich.

- CN103664869A - Synthetic method of raloxifene intermediate. (n.d.).

- Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note and Detailed Protocol. (n.d.). Benchchem.

- Raloxifene hydrochloride synthesis. (n.d.). ChemicalBook.

- Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. (n.d.). PubChem.

- Spectra Problem #7 Solution. (n.d.). University of Calgary.

- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxyl

- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.).

- Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.

- Hanson, R. N., & Fang, W. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, 50(11), 2493–2501.

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Rsc.org.

- Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Molbase.

- S. M. Sakthivel, S. M. G. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Avicenna Journal of Pharmaceutical Research.

- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2010).

- Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute. Monographs, 2014(56), 127–134.

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. jocpr.com [jocpr.com]

- 4. tsijournals.com [tsijournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Raloxifene hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of ethyl 6-methyl-1-benzothiophene-2-carboxylate

Topic: Chemical Properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Strategic Scaffold for SERMs and Antimicrobial Pharmacophores

Executive Summary

Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) represents a critical intermediate in the synthesis of fused heterocyclic therapeutics. Structurally characterized by a benzothiophene core substituted with a methyl group at the C-6 position and an ethyl ester at C-2, this compound serves as a versatile electrophilic scaffold. It is particularly prominent in the development of Selective Estrogen Receptor Modulators (SERMs) analogous to raloxifene, as well as novel antimicrobial acylhydrazones. This guide provides a comprehensive analysis of its physicochemical properties, synthetic architecture, and chemo-reactivity profiles, designed to support high-fidelity experimental workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |

| CAS Number | 1922897-63-9 |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(S1)C=C(C)C=C2 |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water |

| Storage | 2–8°C, Inert Atmosphere (N₂) |

Synthetic Architecture: The Modified Fiesselmann Condensation

The most robust route for synthesizing ethyl 6-methyl-1-benzothiophene-2-carboxylate bypasses the unstable mercapto-intermediates by utilizing a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The synthesis initiates with the attack of the thioglycolate anion on the activated 2-position of the benzaldehyde precursor. The presence of the ortho-fluoro group (a hard leaving group) facilitates the

Experimental Protocol

Objective: Synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate (10 mmol scale).

Reagents:

-

2-Fluoro-4-methylbenzaldehyde (1.0 eq)

-

Ethyl thioglycolate (1.2 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Dimethylformamide (DMF, anhydrous)[1]

Workflow:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 2-fluoro-4-methylbenzaldehyde (1.38 g, 10 mmol) in anhydrous DMF (20 mL). -

Addition: Add

(3.45 g, 25 mmol) followed by the dropwise addition of ethyl thioglycolate (1.32 mL, 12 mmol). -

Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the crude ester.

-

Extraction: If precipitation is incomplete, extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient) to yield the product as a white/pale yellow solid.

Synthetic Pathway Visualization

Caption: One-pot cascade synthesis via SnAr displacement and subsequent cyclization.

Chemo-Reactivity & Functionalization[4][11]

The chemical utility of this compound lies in its three distinct reactive centers: the Ester (C-2) , the Thiophene Ring (C-3) , and the Benzylic Methyl (C-6) .

C-3 Electrophilic Aromatic Substitution (EAS)

The C-3 position is the most electron-rich site on the benzothiophene core. Despite the deactivating effect of the C-2 ester, electrophilic substitution is viable under controlled conditions.

-

Bromination: Reaction with

or NBS in acetic acid yields the 3-bromo derivative, a precursor for Suzuki-Miyaura couplings. -

Formylation: Vilsmeier-Haack conditions (

/DMF) can introduce a formyl group at C-3, essential for extending the carbon skeleton.

Ester Transformations (C-2)

The ethyl ester serves as a gateway to diverse pharmacophores.

-

Hydrazinolysis: Reaction with hydrazine hydrate (

) in refluxing ethanol yields 6-methylbenzothiophene-2-carbohydrazide . This is the key step for generating acylhydrazone libraries with antimicrobial activity. -

Hydrolysis: Alkaline hydrolysis (LiOH/THF/Water) affords the free carboxylic acid, enabling amide coupling reactions.

Benzylic Functionalization (C-6)

The 6-methyl group allows for radical-mediated functionalization.

-

Wohl-Ziegler Reaction: Treatment with NBS and AIBN (

, reflux) selectively brominates the benzylic position, creating a handle for nucleophilic substitution (e.g., introducing amines for SERM side chains).

Reactivity Map

Caption: Divergent synthesis pathways from the central benzothiophene scaffold.

Medicinal Chemistry Applications

Antimicrobial Acylhydrazones

Derivatives of ethyl 6-methyl-1-benzothiophene-2-carboxylate have demonstrated significant efficacy against multi-drug resistant (MDR) bacteria. The conversion of the ester to a hydrazide, followed by condensation with substituted benzaldehydes, yields acylhydrazones. These moieties disrupt bacterial cell walls and inhibit DNA gyrase. The 6-methyl group contributes to lipophilicity, enhancing membrane permeability.

SERM Development

The benzothiophene core is the structural backbone of Raloxifene , a selective estrogen receptor modulator used for osteoporosis. The 6-methyl analog serves as a probe to study Steric Activity Relationships (SAR) within the estrogen receptor binding pocket (ER

References

-

Sigma-Aldrich. (2024). Ethyl 6-methylbenzo[b]thiophene-2-carboxylate Product Sheet. Link

-

PubChem. (2024). Ethyl 6-methylbenzo[b]thiophene-2-carboxylate Compound Summary. National Library of Medicine. Link

-

Gobinath, M., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Link

-

Trotsko, N., et al. (2022).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Molecules. Link

-

Fluorochem. (2024).[2] Chemical Properties of Benzothiophene Carboxylates. Link

Sources

Structure-activity relationship of 6-substituted benzothiophene esters

Executive Rationale: The Benzothiophene Ester Scaffold

In modern medicinal chemistry, the benzo[b]thiophene core is recognized as a highly versatile, privileged bioisostere of indole and naphthalene[1]. While substitutions at the 2- and 3-positions typically dictate the primary hydrogen-bonding interactions (often serving as a hinge-binding motif in kinases), the 6-position is geometrically unique. Situated on the benzene ring opposite the heteroatomic bridge, vectors extending from the C6 position project deeply into solvent-exposed or hydrophobic sub-pockets of target proteins.

Concurrently, the ester functionality (typically a methyl or ethyl ester at C2 or C3) serves a dual pharmacological purpose. In some targets, the ester carbonyl acts as a critical hydrogen bond acceptor; in others, it functions as a lipophilic prodrug moiety that masks the highly polar carboxylic acid, significantly enhancing cellular permeability before being cleaved by intracellular esterases[2].

Quantitative SAR Analysis: Target-Specific Tuning

Epigenetic Modulation: AF9-DOT1L Interaction

The disruption of protein-protein interactions (PPIs), such as the AF9-DOT1L complex implicated in leukemogenic gene transcription, requires inhibitors that can span large, shallow protein interfaces. Recent SAR campaigns have demonstrated that 6-substituted benzothiophene derivatives are potent inhibitors of this complex[1].

The SAR reveals a strict requirement for bulky, basic, and aromatic substituents at the 6-position to maximize hydrophobic packing and potential cation-

Table 1: SAR of 6-Substituted Benzothiophene Derivatives against AF9-DOT1L[1][3]

| Compound | C6 Substituent | IC50 (µM) / Inhibition | Mechanistic Rationale for Activity Shift |

| 24 | 4-piperidin-1-ylphenyl | 1.6 µM | Optimal hydrophobic packing; basic nitrogen allows for solvent-edge interaction. |

| 25 | 4-pyrrolidin-1-ylphenyl | 5.3 µM | Reduced ring size decreases the lipophilic contact area, lowering affinity. |

| 26 | morpholine | 40% (at 5 µM) | Oxygen heteroatom introduces a severe desolvation penalty upon binding. |

| 27 | diethylamino | 25% (at 5 µM) | High conformational entropy of the acyclic chain prevents tight pocket binding. |

| 31 | piperidine (non-aromatic) | 14% (at 5 µM) | Complete loss of crucial |

Kinase Inhibition and the Role of the Ester

Beyond epigenetics, benzothiophene-2-carboxylate esters are critical in kinase inhibition, such as targeting Mitogen-activated protein kinase-activated protein kinase 2 (MK2)[4] and Polo-like Kinase 1 (Plk1)[2]. In Plk1 Polo-Box Domain (PBD) inhibitors, structural optimization often relies on esterification to achieve cellular permeation[2]. The intact ester increases the LogP and lowers the topological polar surface area (TPSA), allowing the molecule to cross the lipid bilayer.

Pathway Visualization

To understand the biological causality of these inhibitors, we must visualize the target pathway. Below is the epigenetic regulatory pathway of DOT1L and how 6-substituted benzothiophene esters disrupt this leukemogenic cascade.

Caption: Epigenetic regulation via AF9-DOT1L complex and disruption by benzothiophene inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, SAR data must be generated through self-validating experimental loops. The following protocols detail the synthesis of the ester library[5] and its biological evaluation, incorporating mandatory quality control checkpoints.

Protocol A: Synthesis of 6-Substituted Benzothiophene-2-Carboxylates

Causality Check: We utilize a Buchwald-Hartwig or Suzuki-Miyaura cross-coupling on a methyl 6-bromobenzothiophene-2-carboxylate scaffold[1]. The choice of a bidentate palladium catalyst (e.g., Pd(dppf)Cl₂) is critical; it suppresses competitive

-

Reagent Preparation: In an oven-dried microwave vial, combine methyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq), the corresponding boronic acid/ester or amine (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Base and Solvent: Add anhydrous Cs₂CO₃ (2.0 eq) and suspend in degassed 1,4-dioxane. Why Cs₂CO₃? Its high solubility in dioxane accelerates the transmetalation step compared to weaker bases like K₂CO₃.

-

Microwave Irradiation: Heat the mixture at 110°C for 30 minutes under microwave irradiation. This rapid heating minimizes the risk of base-catalyzed ester hydrolysis, preserving the ester pharmacophore[5].

-

Self-Validation (Ester Cleavage Check): Post-workup, run an LC-MS aliquot specifically looking for the[M-14] (loss of methyl) or [M+H] of the free carboxylic acid. If >5% hydrolysis is detected, the batch must be discarded or re-esterified before biological testing to prevent skewed SAR data.

Protocol B: TR-FRET Binding Assay for PPI Inhibition

Causality Check: Benzothiophene cores are highly conjugated and often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence intensity assays will yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide (Europium), allowing a microsecond time delay before measurement, completely bypassing the short-lived auto-fluorescence of the compound.

-

Complex Assembly: Incubate His-tagged AF9 and GST-tagged DOT1L in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% BSA).

-

Compound Addition: Dispense the 6-substituted benzothiophene ester library in a 10-point dose-response curve (top concentration 50 µM).

-

Fluorophore Addition: Add Anti-His-Europium cryptate (donor) and Anti-GST-XL665 (acceptor).

-

Self-Validation (Auto-fluorescence Control): Include a control well containing only the compound and the fluorophores (no protein). Any signal generated here indicates direct interference with the TR-FRET chemistry, and the data point must be mathematically subtracted.

-

Measurement: Read the plate using a 50 µs delay after excitation at 337 nm, measuring emission at 620 nm and 665 nm.

Caption: Iterative synthesis and self-validating SAR evaluation workflow for benzothiophene esters.

Conclusion

The 6-substituted benzothiophene ester is a highly tunable scaffold. By rigorously controlling the electronic and steric bulk at the 6-position, researchers can achieve nanomolar affinity for complex targets like the AF9-DOT1L interface. Simultaneously, maintaining or strategically modifying the ester functionality ensures that the compound retains the physicochemical properties necessary for cellular efficacy and in vivo translation.

References

- Source: nih.gov (PMC)

- Title: Benzothiophene inhibitors of MK2.

- Title: Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD)

- Source: acs.org (The Journal of Organic Chemistry)

Sources

- 1. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Benzothiophene-2-Carboxylate Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the benzothiophene core has emerged as a highly versatile "privileged scaffold." Structurally, it serves as a bioisostere for naphthalene and indole rings, but the presence of the sulfur atom imparts unique electronic distribution, enhanced lipophilicity, and distinct metabolic stability. Specifically, benzothiophene-2-carboxylate derivatives provide a critical anchor point for medicinal chemists. The 2-carboxylate moiety acts as a highly reactive handle for further functionalization (e.g., into amides, hydrazides, or pyrazoles) while simultaneously serving as a key pharmacophore for hydrogen bonding and electrostatic interactions within target protein binding pockets[1].

This technical guide explores the pharmacological targeting, quantitative activity profiling, and rigorous synthetic and biological validation protocols associated with this critical class of compounds.

Mechanistic Pathways & Target Interactions

Benzothiophene-2-carboxylate derivatives exhibit a broad spectrum of biological activities, but they are most prominently recognized for their potent anti-inflammatory, antimicrobial, and metabolic regulatory properties.

Dual Inhibition of the Arachidonic Acid Pathway

Thiophene-based compounds have a well-documented history in managing inflammation. Recent molecular docking and in vitro studies demonstrate that hybrid compounds containing a benzothiophene-2-carboxylate core act as potent dual inhibitors of both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[2]. By simultaneously blocking the synthesis of prostaglandins (via COX-2) and leukotrienes (via 5-LOX), these derivatives prevent the gastric toxicity commonly associated with classic NSAIDs while delivering synergistic anti-inflammatory efficacy[2][3].

Metabolic and Antimicrobial Targeting

Beyond inflammation, 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives have been patented as potent inhibitors of Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BCKDK), offering a novel therapeutic vector for metabolic syndromes like NASH and diabetes by modulating branched-chain amino acid (BCAA) catabolism[4]. Furthermore, functionalizing the carboxylate into acylhydrazones has yielded compounds with exceptional antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA)[5].

Dual inhibition of COX-2 and 5-LOX pathways by benzothiophene-2-carboxylate derivatives.

Quantitative Activity Profiling

To understand the structure-activity relationship (SAR) of these derivatives, it is crucial to analyze how specific substitutions on the benzothiophene core dictate target affinity. The table below summarizes key quantitative data derived from recent pharmacological evaluations.

Table 1: Pharmacological Profiling of Benzothiophene Derivatives

| Derivative Class | Structural Modification | Primary Target | Indication | Key Activity Metric |

| Thiophene-pyrazole hybrids | 2-phenyl-4,5,6,7-tetrahydro core | COX-2 | Inflammation | IC50: 0.31–1.40 µM[2] |

| 1-Benzothiophene-2-carboxanilides | 3-chloro / 3-methoxy substitution | 5-LOX | Inflammation | High inhibitory activity[3] |

| Benzothiophene acylhydrazones | 6-chloro / 6-fluoro substitution | S. aureus (MRSA) | Bacterial Infection | MIC: Highly potent, zero cytotoxicity at 128 µg/mL[5] |

| 3-phenyl-1-benzothiophene-2-carboxylic acids | 3-(5,7-difluoro-3,4-dihydro-2H-1-benzopyran-6-yl) | BCKDK | NASH / Diabetes | Modulates BCAA catabolism[4] |

Synthetic Methodologies: The Cyclization Paradigm

The most robust and widely utilized method for synthesizing the benzothiophene-2-carboxylate core involves the base-catalyzed condensation of an ortho-halobenzonitrile with a thioglycolate derivative. This approach allows for precise control over the substitution pattern on the aromatic ring.

Step-by-step synthetic workflow for benzothiophene-2-carboxylate core formation.

Protocol 1: Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

This protocol details the synthesis of a highly versatile intermediate used in the generation of downstream medicinal compounds[1][4][6].

Step 1: Reagent Preparation & Solvent Selection Dissolve 2,4-difluorobenzonitrile (0.03 mol) in anhydrous N,N-dimethylformamide (DMF). Add methyl thioglycolate (0.03 mol) dropwise. Causality: DMF is chosen as a polar aprotic solvent. It leaves the incoming thiolate nucleophile unsolvated and highly reactive, which is an absolute requirement for driving the subsequent Nucleophilic Aromatic Substitution (SNAr) efficiently[6].

Step 2: Controlled Deprotonation Cool the reaction vessel to 0 °C using an ice bath. Slowly add an aqueous solution of NaOH or KOH (0.075 mol) dropwise over 30 minutes[1][4]. Causality: The deprotonation of the thiol by the strong base is highly exothermic. Maintaining the system at 0 °C prevents thermal runaway and suppresses the premature base-catalyzed hydrolysis of the methyl ester group on the thioglycolate before it can participate in the reaction[4].

Step 3: SNAr and Intramolecular Cyclization Remove the ice bath and gradually elevate the temperature to 75 °C. Stir continuously for 10 hours[1][6]. Causality: While the initial SNAr to form the intermediate thioether occurs rapidly at lower temperatures, the subsequent intramolecular cyclization (where the carbanion attacks the electrophilic nitrile carbon to form the thiophene ring) requires significant activation energy, necessitating the prolonged heating at 75 °C[6].

Step 4: Workup and Self-Validation Pour the cooled reaction mixture into crushed ice to precipitate the product. Filter, wash with water, and purify via column chromatography (ethyl acetate/n-hexane). Self-Validation System: The reaction's success is not assumed; it must be validated spectroscopically. A successful cyclization is confirmed by the complete disappearance of the sharp nitrile C≡N stretch (~2200 cm⁻¹) in the IR spectrum, coupled with the emergence of primary amine N-H stretches (3430 cm⁻¹) and the ester C=O stretch (1651 cm⁻¹)[6].

Biological Validation: Cytotoxicity Counter-Screening

When developing benzothiophene-2-carboxylate derivatives as antimicrobial agents, a low Minimum Inhibitory Concentration (MIC) is meaningless if the compound simply acts as a non-specific membrane disruptor. To prove that the compound is a targeted antibiotic, it must pass a rigorous mammalian cytotoxicity counter-screen.

Protocol 2: PI-Based Mammalian Cytotoxicity Assay

This protocol ensures the therapeutic window of the synthesized derivative is viable for in vivo applications[5].

Step 1: Cell Seeding and Dosing Seed A549 (adenocarcinomic human alveolar basal epithelial) cells in a 96-well plate. Incubate the cells with the benzothiophene derivative at a concentration of 128 µg/mL (typically 32x the established MIC for MRSA)[5]. Causality: Testing the compound at a vastly exaggerated concentration relative to its therapeutic dose aggressively challenges the compound. If it shows no toxicity at 32x the effective dose, it confirms a massive and safe therapeutic window.

Step 2: Propidium Iodide (PI) Incubation Add Propidium Iodide to the culture medium and incubate for 7 hours. Causality: PI is a membrane-impermeable fluorescent dye. It cannot enter healthy, intact cells. It will only intercalate into DNA and fluoresce if the mammalian cell membrane has been compromised (necrotic cell death or lysis). This provides a direct, real-time readout of cytotoxicity[5].

Step 3: Self-Validation via Positive Control Run a parallel control well treated with recombinant S. aureus α-hemolysin (a known pore-forming toxin). Self-Validation System: If the positive control fails to fluoresce, the assay is fundamentally flawed (e.g., degraded dye or inactive cells). A successful, trustworthy assay will show zero/low fluorescence for the benzothiophene derivative and massive fluorescence for the α-hemolysin control, definitively proving the compound's selective antimicrobial action without off-target mammalian toxicity[5].

References

- Source: cas.

- Source: nih.

- Source: globalresearchonline.

- Source: google.

- (PDF)

- Source: mdpi.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 3. CCCC 2000, Volume 65, Issue 7, Abstracts pp. 1082-1092 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Introduction

In modern medicinal chemistry, the benzo[b]thiophene nucleus serves as a privileged scaffold, offering unique stereoelectronic properties that make it an excellent bioisostere for naphthalene, indole, and benzofuran rings. As a Senior Application Scientist, I frequently leverage (CAS: 1922897-63-9) as a foundational building block in drug discovery campaigns[1]. The presence of the 6-methyl group strategically modulates lipophilicity while blocking metabolic soft spots, and the C2-ethyl ester provides a highly reactive locus for divergent synthesis[2].

Core Physicochemical Parameters

To establish a rigorous baseline for assay development and synthetic planning, the quantitative physicochemical properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate are [1],[3].

| Parameter | Value | Rationale / Impact in Drug Design |

| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate | Standardized nomenclature for regulatory filing[3]. |

| CAS Number | 1922897-63-9 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₁₂H₁₂O₂S | Dictates exact mass for high-resolution mass spectrometry (HRMS)[1]. |

| Molecular Weight | 220.29 g/mol | Low molecular weight ensures high ligand efficiency (LE) in hit-to-lead optimization[1]. |

| SMILES | CCOC(=O)C1=CC2=CC=C(C)C=C2S1 | Facilitates in silico docking and cheminformatics screening[3]. |

| InChI Key | TUWHNNNICNHLOV-UHFFFAOYSA-N | Ensures database cross-referencing integrity[1]. |

| Physical Form | Solid | Enables straightforward gravimetric handling and recrystallization[1]. |

Structural & Mechanistic Insights

The architectural brilliance of Ethyl 6-methyl-1-benzothiophene-2-carboxylate lies in its dual-functional nature.

-

The 6-Methyl Substitution: In cytochrome P450 (CYP) mediated metabolism, the C6 position of unsubstituted benzo[b]thiophenes is highly susceptible to oxidative attack, leading to reactive epoxide intermediates or rapid clearance. By installing a methyl group at C6, we introduce steric bulk that effectively blocks this metabolic liability, thereby extending the biological half-life of downstream drug candidates. Furthermore, the methyl group increases the overall LogP, enhancing passive membrane permeability.

-

The C2-Ethyl Ester: This moiety acts as a stable, yet easily activatable, synthetic handle. It can undergo direct amidation, saponification to the corresponding carboxylic acid, or hydrazinolysis to form acylhydrazones—key pharmacophores in [4],[2].

Validated Synthetic Methodology

The construction of the benzo[b]thiophene core is most efficiently achieved via a base-promoted nucleophilic aromatic substitution (SNAr) followed by an intramolecular aldol-type condensation. This self-validating protocol ensures high [2].

Protocol: Base-Promoted SNAr and Cyclization

Reagents: 2-Fluoro-4-methylbenzaldehyde (1.0 eq), Ethyl thioglycolate (1.2 eq), Potassium carbonate (K₂CO₃, 1.1 eq), Anhydrous N,N-Dimethylformamide (DMF)[2].

Step 1: Thiolate Generation and SNAr

-

Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the thiolate.

-

Add 2-fluoro-4-methylbenzaldehyde and K₂CO₃. Stir for 5 minutes.

-

Add ethyl thioglycolate dropwise at room temperature. Causality: The K₂CO₃ deprotonates the thiol, generating a highly nucleophilic thiolate species that attacks the fluorinated carbon of the benzaldehyde via an SNAr mechanism[2].

-

In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting benzaldehyde validates the formation of the thioether intermediate.

Step 2: Intramolecular Cyclization

-

Elevate the reaction temperature to 60 °C and stir for 2–4 hours[2].

-

Causality: The thermal energy drives the deprotonation of the active methylene group (adjacent to the ester), initiating an intramolecular nucleophilic attack on the adjacent aldehyde carbonyl. Subsequent dehydration yields the fully aromatized benzothiophene core.

Step 3: Workup and Isolation

-

Cool the mixture to room temperature and pour it into a 10-fold volume of ice-cold distilled water[2].

-

Causality: The highly hydrophobic ethyl 6-methyl-1-benzothiophene-2-carboxylate will rapidly precipitate out of the aqueous DMF mixture, driving the equilibrium and providing a self-purifying step.

-

Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

-

Recrystallize the crude solid from methanol to yield the pure product.

Figure 1: Base-promoted SNAr and intramolecular cyclization workflow for the benzothiophene core.

Applications in Drug Development

The versatility of the C2-carboxylate allows this scaffold to be rapidly diversified into highly potent therapeutic agents.

-

Antimicrobial Agents (MRSA Eradication): By reacting the ester with hydrazine hydrate, the resulting carbohydrazide can be condensed with various substituted benzaldehydes to form benzo[b]thiophene-2-acylhydrazones. These derivatives have demonstrated significant efficacy against multidrug-resistant Staphylococcus aureus (MRSA) by disrupting [2],[5].

-

Metabolic Disorders (Antidiabetic): Saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with bis(2-hydroxyethyl)amine, yields compounds that act as potent α-amylase inhibitors. These derivatives outperform standard drugs like Acarbose in managing postprandial hyperglycemia, highlighting the scaffold's utility in [4].

Figure 2: Divergent derivatization pathways of the core scaffold toward therapeutic applications.

References

-

Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Pharmaceuticals (Basel), PMC/NIH URL: [Link]

-

Title: Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene Source: Journal of Molecular Structure, Semantic Scholar URL: [Link]

Sources

- 1. Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | 1922897-63-9 [sigmaaldrich.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Biological Activity & Therapeutic Potential of Ethyl 6-methyl-1-benzothiophene-2-carboxylate

The following technical guide details the biological activity, synthesis, and pharmacological potential of ethyl 6-methyl-1-benzothiophene-2-carboxylate . This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) is a lipophilic ester derivative of the benzothiophene scaffold. While often utilized as a chemical intermediate, its primary biological significance lies in its role as a prodrug and privileged scaffold for generating 6-methyl-1-benzothiophene-2-carboxylic acid .

The hydrolyzed acid moiety has been identified as a potent inhibitor of bacterial cell division protein FtsZ and a modulator of the anti-apoptotic protein MCL-1 in cancer cells. The ethyl ester functionality enhances cellular permeability, allowing the compound to traverse lipid bilayers before intracellular hydrolysis releases the active pharmacophore. This guide explores its synthesis, dual-mechanism biological profile, and experimental protocols for validation.

Chemical Structure & Properties

The compound consists of a fused benzene and thiophene ring system (benzothiophene) substituted with a methyl group at position 6 and an ethyl ester at position 2.

| Property | Data |

| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| LogP (Predicted) | ~3.8 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Rotatable Bonds | 3 |

| Key Pharmacophore | Benzothiophene core (π-stacking interactions), Ester (Prodrug motif) |

Synthesis Strategy

To ensure biological reproducibility, high-purity synthesis is required. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Thorpe-Ziegler cyclization , starting from 2-fluoro-4-methylbenzaldehyde.

Reaction Logic

-

Nucleophilic Attack : The thiol group of ethyl thioglycolate displaces the fluorine atom (activated by the ortho-formyl group) under basic conditions.

-

Cyclization : The methylene anion attacks the aldehyde carbonyl.

-

Dehydration : Loss of water drives aromatization to form the stable benzothiophene core.

Visual Synthesis Workflow

Caption: One-pot synthesis via SₙAr and condensation. The 4-methyl position on the benzaldehyde maps to the 6-position on the benzothiophene.

Biological Activity Profile

Antibacterial Activity (FtsZ Inhibition)

The hydrolyzed form (6-methyl-1-benzothiophene-2-carboxylic acid) acts as a mimetic of GTP, binding to the FtsZ protein in bacteria. FtsZ is a tubulin homolog essential for cell division (Z-ring formation).

-

Mechanism : The benzothiophene core occupies the hydrophobic pocket of the FtsZ inter-domain cleft. The carboxylate (formed after ester hydrolysis) interacts with the GTP-binding domain, preventing polymerization.

-

Spectrum : Active against Gram-positive bacteria (S. aureus, B. subtilis) including MRSA strains. The ethyl ester improves penetration through the thick peptidoglycan layer.

-

Key Insight : Substituents at the 6-position (like methyl) optimize steric fit within the FtsZ hydrophobic cleft, enhancing potency compared to the unsubstituted analog.

Anticancer Activity (MCL-1 Modulation)

Recent studies identify 6-methyl-benzothiophene-2-carboxylates as ligands for MCL-1 (Myeloid Cell Leukemia-1), a pro-survival BCL-2 family protein often overexpressed in chemoresistant cancers.

-

Mechanism : The compound binds to the BH3-binding groove of MCL-1.

-

Effect : Displaces pro-apoptotic proteins (like BAK/BAX), triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

-

Application : Used as a ligand in Platinum(IV) prodrugs . The benzothiophene acid is coordinated axially to a Pt(IV) center; upon intracellular reduction to Pt(II), the ligand is released to inhibit MCL-1 while the platinum damages DNA (dual-action lethality).

Mechanism of Action Diagram

Caption: Dual-pathway activation. The ester acts as a delivery vehicle; the acid is the effector for both antibacterial (FtsZ) and anticancer (MCL-1) activity.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Use this protocol to generate high-purity material for biological assays.

-

Reagents : 2-Fluoro-4-methylbenzaldehyde (1.0 eq), Ethyl thioglycolate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Anhydrous).

-

Procedure :

-

Dissolve 2-fluoro-4-methylbenzaldehyde (10 mmol) in DMF (20 mL).

-

Add K₂CO₃ (25 mmol) and stir at room temperature for 10 min.

-

Add ethyl thioglycolate (12 mmol) dropwise.

-

Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup : Pour onto crushed ice. Filter the resulting precipitate. Wash with water.[1]

-

Purification : Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexane).

-

-

Validation : ¹H NMR (CDCl₃) should show a singlet for C3-H (~8.0 ppm) and the characteristic ethyl ester signals.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Target: Staphylococcus aureus (ATCC 29213)

-

Preparation : Prepare a stock solution of the test compound in DMSO (10 mg/mL).

-

Dilution : Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.

-

Inoculation : Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

-

Incubation : 37°C for 18–24 hours.

-

Readout : The MIC is the lowest concentration with no visible growth.

-

Note: Include a control with Esterase (porcine liver esterase) in parallel wells to verify if hydrolysis improves potency, confirming the prodrug mechanism.

-

Protocol C: Cell Viability Assay (MCL-1 Dependent)

Target: HCT-116 (Colon Cancer) or MCL-1 overexpressing lines.

-

Seeding : Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment : Treat with compound (0.1 – 100 µM) for 48 hours.

-

Assay : Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

-

Data Analysis : Calculate IC₅₀. Compare potency against a non-ester analog (acid form) to determine cellular uptake efficiency.

Pharmacokinetics & ADME Considerations

-

Lipophilicity : With a LogP > 3.5, the ethyl ester is highly permeable but has low aqueous solubility. Formulation in lipid-based carriers (e.g., liposomes) or DMSO/Tween co-solvents is recommended for in vivo studies.

-

Metabolic Stability : The ester bond is susceptible to plasma esterases. In rodent models, the half-life of the ester will be short (<30 min), rapidly converting to the systemic acid.

-

Toxicity : Benzothiophenes are generally well-tolerated, but the 2-carboxylate motif can be associated with PPAR activation; counter-screening against PPARγ is advisable if metabolic side effects are observed.

References

-

Haydon, D. J., et al. (2010).[2] "Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ." Journal of Medicinal Chemistry. Link

-

Zhang, S., et al. (2022). "Zinc(II)–berberine-based complexes targeting mitochondria exhibit enhanced antiproliferative activity." Inorganic Chemistry. (Discusses 6-methylbenzo[b]thiophene-2-carboxylic acid as an MCL-1 inhibitor ligand). Link

-

Romagnoli, R., et al. (2013). "Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Antimicrobial Agents." European Journal of Medicinal Chemistry. Link

-

Mancuso, R., & Gabriele, B. (2014).[3] "Benzo[b]thiophene-2-carbaldehyde: Synthesis and Reactivity." Molbank.[3] Link

-

Tamer, Ö., et al. (2021).[4] "Synthesis, Characterization, and Anticancer Activity of Thiophene-2-carboxylic Acid Transition Metal Complexes." Journal of Inorganic Biochemistry. Link

Sources

In-Depth Technical Guide on 6-Methyl-1-benzothiophene-2-carboxylic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

Introduction and Structural Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the benzothiophene scaffold as a privileged pharmacophore in drug discovery. Specifically, 6-methyl-1-benzothiophene-2-carboxylic acid ethyl ester (also widely known by its synonym, ethyl 6-methylbenzo[b]thiophene-2-carboxylate) serves as a critical building block. The benzothiophene core mimics the indole ring found in many natural products but offers superior metabolic stability due to the bioisosteric replacement of the nitrogen atom with sulfur.

The inclusion of a 6-methyl group introduces a specific lipophilic vector that enhances binding affinity in hydrophobic enzyme pockets, while the C2-ethyl ester provides a versatile functional handle for downstream derivatization (e.g., saponification to the free acid, or amidation)[1].

Chemical Identity and Physicochemical Properties

To ensure rigorous tracking across laboratory inventory and literature, the fundamental identity and properties of this compound are summarized below.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value |

| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |

| Common Synonyms | Ethyl 6-methylbenzo[b]thiophene-2-carboxylate; 6-Methylbenzo[b]thiophene-2-carboxylic acid ethyl ester |

| CAS Number | 1922897-63-9 |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC2=CC=C(C)C=C2S1 |

| Physical Appearance | Solid (Off-white to yellow crystals) |

| Storage Conditions | 4 °C, stored under inert nitrogen atmosphere |

Synthetic Methodology and Mechanistic Causality

The most robust and field-proven method for synthesizing 2-substituted benzothiophenes is via the condensation of an ortho-halobenzaldehyde with a thioglycolate derivative. For this specific compound, the reaction between 2-fluoro-4-methylbenzaldehyde and ethyl thioglycolate is the gold standard [2].

Mechanistic Causality

Why do we choose potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for this transformation?

-

Thiol Deprotonation: K₂CO₃ is a mild base. It is perfectly tuned to deprotonate the highly acidic thiol group of ethyl thioglycolate (pKa ~10) without being strong enough to hydrolyze the ethyl ester.

-

Nucleophilic Aromatic Substitution (SₙAr): The resulting thiolate is a powerful nucleophile. The highly polar aprotic solvent (DMF) leaves the thiolate unsolvated and highly reactive, allowing it to attack the electron-deficient ortho-position of the benzaldehyde, displacing the fluoride ion.

-

Intramolecular Cyclization: Once the thioether intermediate is formed, the active methylene group (adjacent to the ester) undergoes an intramolecular Knoevenagel-type aldol condensation with the aldehyde carbonyl. Subsequent dehydration yields the fully aromatized benzothiophene ring.

Synthetic workflow and mechanistic pathway for ethyl 6-methylbenzo[b]thiophene-2-carboxylate.

Reaction Optimization

Empirical data from synthetic scale-ups demonstrates the necessity of precise condition control. Table 2 outlines the causality behind condition selection.

Table 2: Reaction Optimization Parameters

| Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| K₂CO₃ / DMF | 60 | 2 | >90% | Optimal deprotonation; rapid SₙAr and cyclization. |

| Et₃N / DMSO | 80 | 12 | 75% | Slower cyclization; requires higher thermal activation. |

| NaOH / EtOH | 25 | 24 | <30% | Competitive ester hydrolysis observed; poor SₙAr rate. |

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints so the researcher can verify success at each stage.

Reagents Required:

-

2-Fluoro-4-methylbenzaldehyde (1.0 equivalent, 5.0 mmol)

-

Ethyl thioglycolate (1.2 equivalents, 6.0 mmol)

-

Anhydrous K₂CO₃ (1.5 equivalents, 7.5 mmol)

-

Anhydrous DMF (15 mL)

Step-by-Step Procedure:

-

Preparation: Purge a 50 mL round-bottom flask with inert nitrogen. Add 2-fluoro-4-methylbenzaldehyde and anhydrous DMF. Stir until completely dissolved.

-

Activation: Add anhydrous K₂CO₃ to the stirring solution. Causality: The mixture will become a suspension. The base must be anhydrous to prevent premature ester hydrolysis.

-

Thiol Addition: Add ethyl thioglycolate dropwise via syringe over 5 minutes.

-

Thermal Cyclization: Heat the reaction mixture to 60 °C using an oil bath.

-

Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (9:1). The starting material (UV active) should be consumed, replaced by a single, highly fluorescent lower-Rf spot.

-

Quenching & Workup: Cool the mixture to room temperature. Pour the reaction slowly into 50 mL of ice-cold distilled water. Causality: Water acts as an anti-solvent, precipitating the highly hydrophobic benzothiophene product while dissolving the DMF and inorganic salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot methanol to yield pure ethyl 6-methyl-1-benzothiophene-2-carboxylate.

-

Validation Checkpoint 2 (NMR): Confirm identity via ¹H NMR (CDCl₃). Look for the diagnostic singlet of the thiophene C3-proton at ~8.0 ppm, the ethyl ester quartet/triplet at ~4.4 and 1.4 ppm, and the aryl methyl singlet at ~2.5 ppm [2].

Applications in Drug Development

The 6-methyl-1-benzothiophene-2-carboxylic acid scaffold is not just a chemical curiosity; it is a highly active biological modulator. Once the ethyl ester is hydrolyzed to the free carboxylic acid, the molecule becomes a potent pharmacophore for anti-inflammatory drug design [3].

Dual COX-2 / 5-LOX Inhibition

Classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target Cyclooxygenase (COX) enzymes, often leading to gastrointestinal toxicity due to the shunting of arachidonic acid into the 5-Lipoxygenase (5-LOX) pathway, which produces pro-inflammatory and gastro-damaging leukotrienes.

Benzothiophene-2-carboxylic acid derivatives act as dual COX-2 / 5-LOX inhibitors . The carboxylic acid moiety anchors the molecule via hydrogen bonding to the catalytic tyrosine/arginine residues in the active sites, while the 6-methyl group provides essential van der Waals interactions with the hydrophobic channels of both enzymes, effectively blocking arachidonic acid metabolism [3].

Dual inhibition of COX-2 and 5-LOX signaling pathways by benzothiophene derivatives.

By utilizing ethyl 6-methyl-1-benzothiophene-2-carboxylate as a starting material, medicinal chemists can synthesize libraries of amides, hydrazones, and other derivatives to fine-tune pharmacokinetic properties while maintaining this vital dual-inhibition profile.

References

-

National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. (2022). Retrieved from:[Link]

-

MDPI Pharmaceuticals. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Retrieved from:[Link]

Technical Whitepaper: Physicochemical Characterization of Ethyl 6-methyl-1-benzothiophene-2-carboxylate

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes experimental rigor, addressing the specific physicochemical properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate while bridging the gap between available literature and practical laboratory application.

Executive Summary

In the synthesis of benzothiophene-based pharmacophores, Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) serves as a critical lipophilic intermediate. While the parent scaffold is well-documented, the specific physicochemical data for the 6-methyl ethyl ester variant is often absent from standard commodity databases, requiring researchers to rely on internal validation.

This guide provides the definitive characterization strategy for this compound. Based on structural activity relationships (SAR) with the methyl-ester analog and the carboxylic acid precursor, the melting point is projected in the 60–85°C range. This document outlines the expected thermal behaviors, synthesis pathways, and the mandatory protocols for establishing an in-house reference standard.

Chemical Identity & Significance[1]

| Property | Specification |

| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |

| CAS Number | 1922897-63-9 |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| Structural Class | Benzothiophene ester; Heterocyclic building block |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Significance in Drug Discovery: The benzothiophene moiety mimics the indole structure found in tryptophan but offers enhanced metabolic stability against oxidative degradation. The 6-methyl substitution specifically modulates the lipophilicity (LogP) and steric fit within hydrophobic binding pockets, making this ester a common precursor for antifungal agents (e.g., Sertaconazole analogs) and selective Estrogen Receptor Modulators (SERMs) .

Physicochemical Profiling: Melting Point Analysis

The Data Gap & Theoretical Range

Unlike commodity chemicals, the melting point (MP) of this specific ethyl ester is rarely reported in open literature. However, we can triangulate the expected range using "Proxy Standards"—structurally validated analogs.

-

Proxy A: Methyl benzo[b]thiophene-2-carboxylate

-

Experimental MP:70–74°C [1].

-

Insight: The ethyl group typically lowers the melting point slightly due to increased rotational freedom (entropy) compared to the methyl group, unless specific crystal packing forces dominate.

-

-

Proxy B: 6-Methylbenzo[b]thiophene-2-carboxylic acid (Precursor)

-

Experimental MP:243–244°C [2].

-

Insight: The conversion of the acid to the ester removes strong intermolecular hydrogen bonding, resulting in a drastic drop in melting point (typically >150°C drop).

-

Expected Melting Point Range

Based on the lattice energy disruption caused by the ethyl chain versus the methyl analog: Target Range: 60°C – 80°C

Critical Quality Attribute (CQA): A melting point observed below 55°C indicates significant solvent entrapment (solvates) or unreacted starting material (e.g., ethyl thioglycolate residues).

Synthesis & Reaction Monitoring

To ensure the melting point data is valid, the compound must be synthesized with high regiospecificity. The standard industrial route involves the condensation of a substituted benzaldehyde with ethyl thioglycolate.

Validated Synthesis Pathway

The reaction proceeds via a nucleophilic attack followed by a base-mediated cyclization.

Figure 1: Convergent synthesis pathway. Note that the presence of the hydrolyzed acid impurity will significantly elevate the observed melting range.

Purification Protocol for Thermal Analysis

-

Workup: Dilute reaction mixture with ice water. Extract with Ethyl Acetate.

-

Wash: Wash organic layer with 10% Na₂CO₃ to remove unreacted acid precursors.

-

Recrystallization (Crucial for MP):

-

Dissolve crude solid in minimum hot Ethanol (95%) .

-

Allow slow cooling to room temperature, then 4°C.

-

Alternative: Hexane/Ethyl Acetate (9:1) for higher purity.[1]

-

-

Drying: Vacuum dry at 40°C for 12 hours to remove solvent inclusions which depress MP.

Experimental Determination Protocol

As no certified reference standard exists, you must validate your batch using a Self-Validating Protocol .

Capillary Melting Point (Standard)

-

Instrument: Mettler Toledo MP70 or Buchi M-565.

-

Ramp Rate: 1.0°C/min (start at 45°C).

-

Acceptance Criteria:

-

Onset: Sharp (range < 2°C).

-

Clear Point: Complete liquefaction.

-

Note: If the range spans >3°C, recrystallize immediately.

-

Differential Scanning Calorimetry (DSC)

For drug development files (IND/NDA), DSC is required to identify polymorphs.

-

Pan: Aluminum, crimped, pinhole.

-

Method: Heat 30°C to 250°C @ 10°C/min.

-

Expected Endotherm: Single peak near 65-75°C .

-

Purity Calculation: Use the Van't Hoff equation analysis of the melting peak to determine absolute purity.

Figure 2: Logical workflow for validating the thermal properties of the synthesized ester.

References

-

Sigma-Aldrich. Methyl benzo[b]thiophene-2-carboxylate Product Specification. Catalog No. 666432. Link

-

American Elements. 6-Methylbenzo[b]thiophene-2-carboxylic Acid Properties. CAS 1467-86-3.[1] Link

-

PubChem Database. Compound Summary: Methyl 2-methyl-1-benzothiophene-6-carboxylate (Isomer Reference).Link

- Bridges, A. J., et al. "Synthesis of Benzothiophene-based inhibitors." Journal of Medicinal Chemistry, 1993.

Sources

Methodological & Application

Synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate from ethyl thioglycolate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Causality

Benzothiophene derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics. The synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) serves as a critical, highly functionalizable building block for downstream drug discovery.

The most efficient, scalable, and atom-economical synthetic route involves a tandem Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Knoevenagel-type condensation. This method relies on the reaction between 2-fluoro-4-methylbenzaldehyde and ethyl thioglycolate .

Causality Behind Experimental Choices:

-

Fluorine as a Leaving Group: While chlorine or bromine are common leaving groups, the ortho-fluoro substituent is uniquely activated toward SNAr. The highly electronegative fluorine atom stabilizes the Meisenheimer complex transition state, making it a vastly superior leaving group in this specific context.

-

Dual-Reactivity of Ethyl Thioglycolate: This reagent is purposefully selected for its bifunctional nature. The highly nucleophilic thiol group initiates the SNAr step, while the active methylene group (alpha to the ester) subsequently participates in a base-promoted aldol-type condensation with the adjacent formyl group to close the thiophene ring.

-

Solvent Selection (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. It effectively solvates the counter-cations (e.g., triethylammonium or potassium) without hydrogen-bonding to the thiolate anion. This leaves the thiolate "naked" and highly reactive, dramatically accelerating the initial substitution step .

Reaction Workflow & Pathway

Reaction mechanism and workflow for the synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate.

Experimental Protocol: A Self-Validating System

To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to verify the reaction's progress at critical junctures.

Materials Required

-

2-Fluoro-4-methylbenzaldehyde: 1.0 equiv (e.g., 10.0 mmol, 1.38 g)

-

Ethyl thioglycolate: 1.1 equiv (11.0 mmol, 1.20 mL)

-

Triethylamine (Et₃N): 3.0 equiv (30.0 mmol, 4.18 mL)

-

Anhydrous Dimethyl Sulfoxide (DMSO): 15.0 mL

-

Ice-cold distilled water: 150 mL

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen (N₂) gas for 5 minutes to prevent thiol oxidation (disulfide formation).

-

Substrate Solvation: Dissolve 2-fluoro-4-methylbenzaldehyde (10.0 mmol) in 15 mL of anhydrous DMSO. Stir at room temperature until a homogeneous solution is achieved.

-

Thiol Addition: Inject ethyl thioglycolate (11.0 mmol) into the reaction mixture via a syringe.

-

Base Introduction & Activation: Add triethylamine (30.0 mmol) dropwise over 5 minutes.

-

Validation Check 1: Upon addition of Et₃N, a slight exotherm and a color shift (typically to a pale yellow/orange) must be observed. This confirms the successful deprotonation of the thiol to the active thiolate nucleophile.

-

-

Heating & Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath. Maintain this temperature for 2 to 4 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase.

-

Validation Check 2: The reaction is deemed complete only when the starting aldehyde (Rf ~0.6) is entirely consumed, and the transient thioether intermediate has fully converted to the highly UV-active benzothiophene product (Rf ~0.4).

-

-

Quenching & Precipitation: Cool the mixture to room temperature. Pour the solution slowly into 150 mL of vigorously stirred ice-cold water. Stir for 30–60 minutes to allow the product to fully precipitate.

-

Validation Check 3: The product should precipitate cleanly as a solid. If a gummy residue forms, it indicates incomplete cyclization or trapped residual DMSO, necessitating further aqueous washing.

-

-

Isolation & Purification: Filter the resulting solid under vacuum. Wash the filter cake with copious amounts of distilled water (3 x 20 mL) to remove all traces of DMSO and triethylammonium salts. Dry the crude solid under vacuum. Recrystallize from hot ethanol to yield analytically pure ethyl 6-methyl-1-benzothiophene-2-carboxylate.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of reaction parameters. These data points illustrate the causality behind the chosen protocol conditions, demonstrating how base strength and solvent polarity dictate the kinetics of the SNAr and cyclization steps.

Table 1: Representative Optimization of Reaction Parameters

| Entry | Base (Equiv) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |

| 1 | Et₃N (3.0) | DMSO | 80 | 2 | 85 | Optimal balance of kinetics and solubility. |

| 2 | K₂CO₃ (2.0) | DMF | 80 | 4 | 78 | Heterogeneous base slows initial thiolate formation. |

| 3 | Cs₂CO₃ (2.0) | DMF | 60 | 6 | 82 | High yield, but expensive base and longer reaction time. |

| 4 | Et₃N (3.0) | THF | 65 | 12 | 45 | Less polar solvent fails to stabilize the SNAr transition state. |

| 5 | DIPEA (3.0) | DMSO | 80 | 3 | 81 | Steric bulk of DIPEA slightly retards the condensation step. |

Data Analysis: Entry 1 clearly demonstrates that the homogeneous organic base (Et₃N) combined with a highly polar aprotic solvent (DMSO) at 80 °C provides the most efficient pathway, minimizing reaction time while maximizing the isolated yield of the target benzothiophene.

References

-

Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (via PubMed Central) URL:[Link]

Application Note: Hydrazinolysis of Ethyl 6-Methyl-1-benzothiophene-2-carboxylate

Introduction & Mechanistic Rationale

The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial, anti-inflammatory, and antineoplastic agents. Specifically, 6-methyl-1-benzothiophene-2-carbohydrazide serves as a critical synthetic intermediate. It is widely employed as a building block for the downstream synthesis of bioactive heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and various Schiff bases [1].

The synthesis of this hydrazide is achieved via the hydrazinolysis of ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) [2]. This transformation is a classic nucleophilic acyl substitution. Hydrazine hydrate (

Causality in Reaction Design

-

Solvent Selection (Absolute Ethanol): Ethanol is chosen because it successfully co-solubilizes the lipophilic benzothiophene ester and the highly polar hydrazine hydrate at reflux temperatures. Absolute ethanol is preferred to prevent competitive hydrolysis of the ester to the corresponding carboxylic acid, which would stall the reaction [3].

-

Stoichiometry (Excess Hydrazine): A 3.0 molar equivalent excess of hydrazine hydrate is utilized. This serves a dual purpose: it drives the equilibrium toward the product according to Le Chatelier's principle, and critically, it suppresses the formation of the symmetrical N,N'-diacylhydrazine byproduct, which occurs when the newly formed hydrazide acts as a nucleophile against unreacted ester.

Experimental Workflows & Pathways

Caption: Macroscopic workflow for the synthesis and isolation of the target carbohydrazide.

Caption: Microscopic nucleophilic acyl substitution mechanism of the hydrazinolysis reaction.

Step-by-Step Protocol

Materials & Reagents

-

Ethyl 6-methyl-1-benzothiophene-2-carboxylate: 2.20 g (10.0 mmol)

-

Hydrazine hydrate (80% or 98% w/w): 1.50 g (30.0 mmol)

-

Absolute Ethanol: 25 mL

-

Ice-cold distilled water: 100 mL

Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.20 g (10.0 mmol) of ethyl 6-methyl-1-benzothiophene-2-carboxylate in 25 mL of absolute ethanol.

-

Addition: Stir the mixture at room temperature for 5 minutes to ensure partial dissolution. Slowly add 1.50 g (30.0 mmol) of hydrazine hydrate dropwise via a syringe over 2 minutes. Self-Validation Check: The solution may become slightly turbid or change color upon addition; this is normal.

-

Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 85°C (internal temperature ~78°C) under continuous stirring for 4 to 6 hours [4].

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The product hydrazide will appear as a highly polar spot (lower

) compared to the lipophilic starting ester.

Workup & Purification

-

Quenching: Once TLC indicates the complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of crushed ice and water under vigorous stirring. A pale yellow to white solid will immediately precipitate.

-

Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove any unreacted hydrazine and residual ethanol.

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot ethanol. Allow to crystallize at room temperature, then chill in an ice bath. Filter and dry under a high vacuum to afford pure 6-methyl-1-benzothiophene-2-carbohydrazide.

Data Presentation & Optimization

To ensure a self-validating system, researchers must verify the reaction parameters and structural identity. Tables 1 and 2 summarize process optimization and expected analytical data.

Table 1: Optimization of Reaction Conditions

| Solvent | Equivalents of | Temp (°C) | Time (h) | Yield (%) | Process Observation |

| Methanol | 1.5 | 65 | 8 | 72 | Incomplete conversion; starting material remains. |

| Ethanol | 3.0 | 78 | 5 | 91 | Optimal; clean TLC profile, rapid precipitation. |

| THF | 3.0 | 66 | 12 | 65 | Poor solubility of hydrazine; biphasic issues. |

| Ethanol | 1.0 | 78 | 10 | 45 | Significant formation of diacylhydrazine byproduct. |

Table 2: Expected Analytical Characterization Data

| Technique | Key Signals / Wavenumbers | Structural Assignment |

| 9.85 ppm (s, 1H) | Secondary amide proton (-CO-NH -) | |

| 4.55 ppm (br s, 2H) | Primary amine protons (-NH | |

| 8.05 ppm (s, 1H) | Thiophene C3-H | |

| 2.45 ppm (s, 3H) | Aromatic methyl group (Ar-CH | |

| FT-IR (KBr, cm | 3320, 3210 cm | N-H stretching (primary & secondary) |

| FT-IR (KBr, cm | ~1650 cm | C=O stretching (Amide I band) |

| LC-MS (ESI+) | m/z 207.06 | [M+H] |

Expert Insights & Troubleshooting

-

Handling Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All operations involving its transfer and heating must be conducted inside a certified chemical fume hood. Ensure proper PPE (nitrile gloves, lab coat, safety goggles) is worn at all times.

-